DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE
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Overview
Description
DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a phenylsulfanyl group attached to a terephthalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethyl terephthalate with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins involved in cellular processes. Additionally, the compound’s structure allows it to bind to specific receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
DIMETHYL 2-AMINOTEREPHTHALATE: This compound has a similar terephthalate backbone but lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
DIMETHYL 2-{[(PHENYLSULFONYL)ACETYL]AMINO}TEREPHTHALATE: This compound contains a sulfonyl group instead of a sulfanyl group, leading to variations in its redox behavior and biological activity.
Uniqueness
The uniqueness of DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE lies in its phenylsulfanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science .
Properties
IUPAC Name |
dimethyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-29-23(27)17-13-14-19(24(28)30-2)20(15-17)25-22(26)21(16-9-5-3-6-10-16)31-18-11-7-4-8-12-18/h3-15,21H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCSQLGXBMSTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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